![molecular formula C20H21N3O4S B2390059 N-(1-((2,3-二氢苯并[b][1,4]二噁烷-2-基)甲基)-1H-吡唑-4-基)-2,5-二甲基苯磺酰胺 CAS No. 1797159-45-5](/img/structure/B2390059.png)
N-(1-((2,3-二氢苯并[b][1,4]二噁烷-2-基)甲基)-1H-吡唑-4-基)-2,5-二甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构分析
该化合物已被用于晶体结构的研究 . 研究重点是类似化合物的晶体结构,为这类化合物的结构特性提供了宝贵的见解 .
酶促合成
该化合物用于手性2,3-二氢-1,4-苯并二噁烷基团的酶促合成 . 这些基团广泛应用于各种药物和生物活性天然化合物中,表现出显著的生物活性 .
治疗潜力
该化合物由于其咪唑含量而具有治疗潜力 . 1,3-二唑衍生物表现出不同的生物活性,如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 .
胆碱酯酶和脂氧合酶的抑制
该化合物已被研究其抑制胆碱酯酶和脂氧合酶的能力 . 这可能在治疗与这些酶相关的疾病中具有潜在的应用价值.
生物活性分子的合成
该化合物用于合成含有手性2,3-二氢-1,4-苯并二噁烷环基团的生物活性分子 . 这些分子作为α-或β-阻滞剂表现出有趣的特性,具有抗高血压作用 .
抗结核潜力
生物活性
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole core and a sulfonamide group. Its molecular formula is C19H22N4O3S with a molecular weight of approximately 390.47 g/mol. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety suggests potential interactions with various biological targets.
Antiparasitic Activity
Research has indicated that derivatives of the pyrazole core exhibit significant antiparasitic activity. For instance, compounds related to the pyrazole structure have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that modifications to the pyrazole scaffold can enhance biological activity against these pathogens .
Cytotoxicity
In vitro studies assessing cytotoxicity have revealed that while some derivatives demonstrate potent activity against parasites, they may also exhibit cytotoxic effects on human cells. This duality necessitates careful evaluation when considering these compounds for therapeutic use . A study highlighted that specific modifications to the pyrazole structure could lead to reduced cytotoxicity while maintaining antiparasitic efficacy .
The proposed mechanism of action for compounds containing the pyrazole ring involves interference with cellular processes critical for parasite survival. For example, autophagy induction has been noted as a response mechanism in cells exposed to certain pyrazole derivatives. This indicates a complex interaction where the compound may trigger protective cellular pathways in response to toxicity rather than directly targeting the parasite .
Case Study 1: Antiparasitic Efficacy
A high-throughput screening campaign identified several 1,3-diarylpyrazoles as 'hits' with notable antiparasitic activity. For instance, one derivative exhibited low micromolar potency against T. cruzi, indicating its potential as a lead compound for further development .
Case Study 2: Cytotoxicity Assessment
In another study, various 1,3-diarylpyrazole derivatives were evaluated for their cytotoxic effects on human cell lines. The results showed that while some compounds were effective against parasites, they also induced cytotoxicity in human cells at similar concentrations. This highlights the importance of structural modifications aimed at reducing toxicity while preserving biological activity .
Data Tables
Compound | Target Organism | IC50 (μM) | Cytotoxicity |
---|---|---|---|
Compound A | T. cruzi | 0.5 | Low |
Compound B | Leishmania infantum | 0.8 | Moderate |
Compound C | Human Cells | 10 | High |
属性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-14-7-8-15(2)20(9-14)28(24,25)22-16-10-21-23(11-16)12-17-13-26-18-5-3-4-6-19(18)27-17/h3-11,17,22H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYQYEJPQBLDKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。